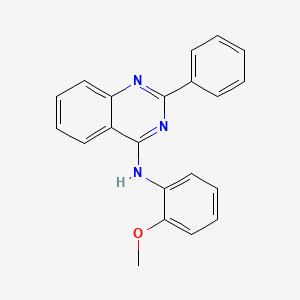

N-(2-methoxyphenyl)-2-phenyl-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

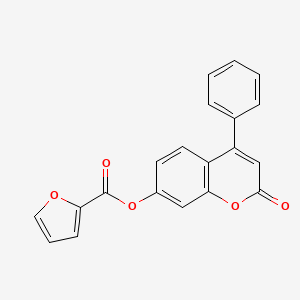

N-(2-methoxyphenyl)-2-phenyl-4-quinazolinamine is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 327.137162174 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibition and Cancer Research

N-(2-methoxyphenyl)-2-phenyl-4-quinazolinamine has been studied for its potential as a tyrosine kinase inhibitor, particularly targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in tumor angiogenesis, making the compound a subject of interest in cancer research. One study developed and evaluated a carbon-11 labeled analogue, [11C]PAQ, as a tracer for in vivo imaging of VEGFR-2 expression using positron emission tomography (PET) in solid tumors. This research suggests the potential of this compound derivatives for noninvasive PET imaging of angiogenic "hot spots" in tumors, contributing valuable insights into tumor angiogenesis and the evaluation of anti-angiogenic therapies (Samén et al., 2009).

Antioxidant Properties

The quinazolinone scaffold, including derivatives like this compound, has been explored for its antioxidant properties. A study synthesized and evaluated two series of 2-substituted quinazolin-4(3H)-ones for their antioxidant activity using various assays. The results highlighted the importance of specific substituents for enhanced antioxidant activity, with compounds showing promising metal-chelating properties as well. This research underscores the potential of quinazolinone derivatives in the development of novel antioxidants for therapeutic or preventive purposes in oxidative stress-related diseases (Mravljak et al., 2021).

Luminescent Materials and Bioimaging

Recent advances have identified quinazolinone derivatives, including this compound, as promising candidates for luminescent materials and bioimaging applications. These compounds exhibit good luminescence properties, biocompatibility, and low toxicity, making them suitable for use as fluorescent probes and in biological imaging. The review by Xing et al. focuses on the luminescence properties of quinazolinones and their applications in fluorescent probes and biological imaging, highlighting the potential of these compounds in the development of novel tools for bioimaging and diagnostics (Xing et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

The exact mode of action of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other quinazoline derivatives, which often bind to their targets and modulate their activity .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, such as those involved in cell signaling and metabolism

Pharmacokinetics

Similar compounds have been found to have good bioavailability and metabolic stability . More research is needed to determine the specific ADME properties of this compound.

Result of Action

Related compounds have been found to have various effects, such as inducing changes in cell morphology and function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are involved in its metabolism . These interactions often involve hydroxylation and demethylation reactions, which modify the compound’s structure and influence its biological activity. Additionally, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine has been found to bind to certain receptor proteins, potentially modulating their activity and affecting downstream signaling pathways .

Cellular Effects

N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell fate decisions . Its impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function and viability .

Molecular Mechanism

The molecular mechanism of action of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine on cellular function include sustained alterations in cell signaling pathways and gene expression, which can lead to changes in cell behavior and phenotype . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity . These dosage-dependent effects are critical for determining the safe and effective use of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine in preclinical studies.

Metabolic Pathways

N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main metabolic reactions include hydroxylation and demethylation, which produce various metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, interactions with cofactors and other enzymes can modulate the metabolic flux and levels of metabolites, further impacting the compound’s biological effects .

Transport and Distribution

The transport and distribution of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine can be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-25-19-14-8-7-13-18(19)23-21-16-11-5-6-12-17(16)22-20(24-21)15-9-3-2-4-10-15/h2-14H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQJHHJKFWMYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)